molecular formula C16H19N3O4 B2462483 2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021206-40-5

2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2462483
CAS No.: 1021206-40-5
M. Wt: 317.345
InChI Key: MIJSNPJTHYDIPK-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound. It is characterized by the presence of an ethoxyphenoxy group, a pyridazinone moiety, and an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenoxy halide.

    Synthesis of the Pyridazinone Intermediate: This involves the cyclization of a suitable precursor to form the pyridazinone ring.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenoxy intermediate with the pyridazinone intermediate in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyridazinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-(6-oxo-1,2-dihydropyridazin-3-yl)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-22-13-5-7-14(8-6-13)23-12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSNPJTHYDIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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